ACT-462206 is a synthetically derived compound classified as a dual orexin receptor antagonist (DORA) [, ]. It plays a significant role in scientific research, particularly in understanding the orexin system and its implications in sleep regulation, neurobiology, and related physiological processes.
The synthesis of ACT-462206 involves a multi-step chemical process that emphasizes the creation of a proline sulfonamide structure, which is essential for its activity as an orexin receptor antagonist. The synthesis typically includes:
Technical details regarding specific reagents, reaction conditions, and yields are typically documented in specialized chemical literature .
The molecular formula of ACT-462206 is , with a molecular weight of approximately 364.42 g/mol. The structural analysis reveals:
ACT-462206 undergoes various chemical reactions during its synthesis and metabolism:
Technical details about these reactions can be found in pharmacological studies focusing on drug metabolism.
ACT-462206 functions as an antagonist at both orexin 1 and orexin 2 receptors, inhibiting their activity and thereby reducing wakefulness. The mechanism involves:
Data from clinical trials indicate that doses as low as 200 mg can significantly impair vigilance and attention, confirming its pharmacological efficacy .
Relevant data regarding these properties can be referenced from pharmacological databases .
ACT-462206 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3